molecular formula C8H8N2O2 B8535281 5,6-Bis(hydroxymethyl)picolinonitrile

5,6-Bis(hydroxymethyl)picolinonitrile

Cat. No. B8535281
M. Wt: 164.16 g/mol
InChI Key: OILPEAIWABHMKJ-UHFFFAOYSA-N
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Patent
US08143266B2

Procedure details

To a solution of dimethyl 6-cyanopyridine-2,3-dicarboxylate from Step A (13.0 g, 59.0 mmol) in EtOH (295 mL) was added lithium borohydride (29.5 mL of a 2 M solution in THF, 59.0 mmol) dropwise. The reaction mixture was stirred at ambient temperature for 4 h, and then cooled to 0° C. Saturated aqueous NaHCO3 (200 mL) was added slowly and the quenched mixture was extracted with EtOAc (9×100 mL). The combined organic extracts were dried over Na2SO4, filtered, and concentrated in vacuo. The crude product was purified by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH—100:0 to 85:15, to give the title compound. MS: m/z=165 (M+1).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
295 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[N:8]=[C:7]([C:9](OC)=[O:10])[C:6]([C:13](OC)=[O:14])=[CH:5][CH:4]=1)#[N:2].[BH4-].[Li+].C([O-])(O)=O.[Na+]>CCO.C1COCC1>[OH:14][CH2:13][C:6]1[CH:5]=[CH:4][C:3]([C:1]#[N:2])=[N:8][C:7]=1[CH2:9][OH:10] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(#N)C1=CC=C(C(=N1)C(=O)OC)C(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Li+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
295 mL
Type
solvent
Smiles
CCO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to 0° C
EXTRACTION
Type
EXTRACTION
Details
the quenched mixture was extracted with EtOAc (9×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCC=1C=CC(=NC1CO)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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